N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 1, a keto group at position 2, and a carboxamide-linked 2-chloro-5-(trifluoromethyl)phenyl moiety at position 2. The 1,8-naphthyridine scaffold is known for its bioisosteric properties with quinoline and is often explored in medicinal and agrochemical research due to its ability to modulate biological targets .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2/c1-24-14-9(3-2-6-22-14)7-11(16(24)26)15(25)23-13-8-10(17(19,20)21)4-5-12(13)18/h2-8H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHFCHTVNJJBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase , an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.
Mode of Action
The interaction between the compound and its target may lead to changes in the function of the enzyme, potentially inhibiting its activity.
Biochemical Pathways
The compound’s interaction with Thymidylate synthase affects the thymidine synthesis pathway . This pathway is critical for DNA replication and repair. By inhibiting Thymidylate synthase, the compound may disrupt DNA synthesis, leading to cell cycle arrest and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of Thymidylate synthase. This inhibition can disrupt DNA synthesis, leading to cell cycle arrest and apoptosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. .
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (commonly referred to as the target compound) is a synthetic organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It has a molecular weight of approximately 418.82 g/mol. The structural features include a naphthyridine core substituted with a chloro-trifluoromethyl phenyl group and a carboxamide functional group, which are critical for its biological activity.
Research indicates that compounds similar to the target molecule often act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs). Specifically, they can enhance the effects of acetylcholine or other agonists at these receptors, which are implicated in various neurological functions and disorders. The modulation of nAChRs may contribute to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia.
In Vitro Studies
In vitro studies have demonstrated varying degrees of activity against human α7 nAChRs. For example, related compounds exhibit EC50 values ranging from 0.14 µM to 4.9 µM in enhancing receptor activity when co-administered with agonists like nicotine . These findings suggest that the target compound may similarly enhance nAChR activity.
Table 1: Comparative Activity of Related Compounds
| Compound | EC50 (µM) | Max. Modulation (%) |
|---|---|---|
| Compound A | 0.14 | 600 |
| Compound B | 0.38 | 1200 |
| Target Compound | TBD | TBD |
Note: TBD = To Be Determined through experimental assays.
Study on Neuroprotective Effects
A study focused on a series of naphthyridine derivatives, including the target compound, evaluated their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that certain derivatives could significantly improve cell viability under stress conditions, suggesting potential applications in neurodegenerative diseases .
Antimicrobial Activity
Another research effort assessed the antimicrobial properties of various naphthyridine derivatives. The target compound exhibited moderate inhibitory effects against specific bacterial strains, highlighting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Structural Analogues in Agrochemical Research
PP199 (N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl)benzenamine)
- Structure : Contains a benzene ring substituted with nitro and trifluoromethyl groups, linked to a 2-chloro-5-(trifluoromethyl)phenyl group via an amine bridge.
- Application : Used as a 22% colloidal suspension (flowable) for controlling citrus rust mites (Phyllocoptruta oleivora) .
- Key Difference : Unlike the target compound, PP199 lacks the 1,8-naphthyridine core and instead utilizes a nitrobenzene scaffold, which may enhance its photostability and lipophilicity.
ZR 856 (Hexadecyl cyclopropanecarboxylate)
- Structure : A fatty acid ester with a cyclopropane ring, lacking aromatic or heterocyclic components.
- Application : Formulated as a 40% wettable powder for broad-spectrum pest control .
- Contrast : The absence of a chloro-trifluoromethylphenyl group or naphthyridine system highlights the structural diversity in agrochemical design, with ZR 856 relying on lipid-modifying mechanisms.
Heterocyclic Derivatives with Naphthyridine Cores
3-Chloro-N-phenyl-phthalimide
N,N-Dialkyl-5-oxobenzo[b][1,8]naphthyridine-10(5H)-carbothioamides
- Structure : Shares the 1,8-naphthyridine scaffold but incorporates a carbothioamide group and benzo-fused ring.
- Synthesis : Derived from thiourea intermediates treated with sodium hydride, a method distinct from the target compound’s synthesis (exact route unspecified in evidence) .
- Functional Divergence : The thioamide group in these derivatives may confer different electronic properties compared to the carboxamide group in the target compound.
Pyrazole and Sulfonamide Derivatives
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w)
- Structure: A pyrazole-carboxamide with sulfonamide and dimethylaminonaphthalene substituents ().
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Gaps
- Structural Insights : The chloro-trifluoromethylphenyl group is a recurring motif in agrochemicals (e.g., PP199), suggesting its role in enhancing bioavailability or target affinity .
- Synthetic Challenges : 1,8-Naphthyridine derivatives often require precise control over regiochemistry, as seen in carbothioamide syntheses .
- Data Limitations : Direct biological or physicochemical data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
